Lead(IV) fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

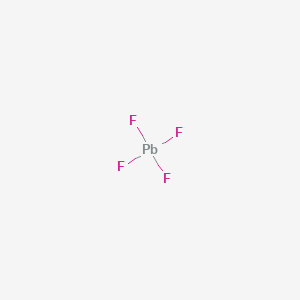

Lead(IV) fluoride is an inorganic compound with the chemical formula PbF₄. It is a yellow crystalline solid that is highly reactive and toxic. This compound is notable for its strong oxidizing properties and is used in various chemical processes and research applications.

Mechanism of Action

Lead(IV) fluoride, also known as lead tetrafluoride, is a compound with the formula PbF4

Target of Action

Fluoride ions are known to interact with several cations, including hydrogen and a wide variety of metals .

Mode of Action

Fluoride is known to induce apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .

Biochemical Pathways

Fluoride can affect various biochemical pathways. It is known to cause oxidative stress, organelle damage, and apoptosis in single cells

Pharmacokinetics

It’s known that fluoride’s pharmacokinetics are primarily governed by ph and storage in bone .

Result of Action

High concentrations of fluoride can result in a wide array of toxicity phenotypes, including oxidative stress, organelle damage, and apoptosis in single cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, fluoride contamination in water is a global issue, and its presence in high concentrations can lead to various health problems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead(IV) fluoride can be synthesized through several methods. One common method involves the reaction of lead(II) fluoride with fluorine gas at high temperatures. The reaction is as follows:

PbF2+F2→PbF4

This reaction requires careful control of temperature and fluorine gas flow to ensure the complete conversion of lead(II) fluoride to this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorine gas and to maintain the necessary reaction conditions. Safety measures are crucial due to the toxic and corrosive nature of the reactants and products.

Chemical Reactions Analysis

Types of Reactions: Lead(IV) fluoride undergoes various chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize other substances.

Reduction: It can be reduced to lead(II) fluoride or elemental lead under certain conditions.

Substitution: It can participate in substitution reactions where fluoride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation Reactions: this compound can oxidize organic compounds and metals. For example, it can oxidize hydrogen chloride to chlorine gas.

Reduction Reactions: Reducing agents such as hydrogen gas or metals like zinc can reduce this compound to lead(II) fluoride.

Substitution Reactions: Reactions with strong acids or bases can lead to the substitution of fluoride ions.

Major Products Formed:

Oxidation: Chlorine gas (from hydrogen chloride oxidation).

Reduction: Lead(II) fluoride or elemental lead.

Substitution: Various lead salts depending on the substituting anion.

Scientific Research Applications

Lead(IV) fluoride has several applications in scientific research, including:

Chemistry: It is used as a fluorinating agent in organic synthesis and in the preparation of other fluorine-containing compounds.

Biology and Medicine: Research into its potential use in radiopharmaceuticals for medical imaging and cancer treatment.

Industry: Utilized in the production of specialized materials and in processes requiring strong oxidizing agents.

Comparison with Similar Compounds

Lead(II) fluoride (PbF₂): Less reactive and used in different applications compared to lead(IV) fluoride.

Tin(IV) fluoride (SnF₄): Another strong oxidizing agent with similar properties but different reactivity and applications.

Silicon tetrafluoride (SiF₄): A volatile compound used in different industrial processes.

Uniqueness of this compound: this compound is unique due to its high oxidation state and strong oxidizing properties. It is more reactive than lead(II) fluoride and has specific applications that leverage its ability to oxidize other substances. Its toxicity and reactivity require careful handling and specialized equipment, distinguishing it from other fluorides.

Properties

CAS No. |

7783-59-7 |

|---|---|

Molecular Formula |

F4Pb-4 |

Molecular Weight |

283 g/mol |

IUPAC Name |

tetrafluoroplumbane |

InChI |

InChI=1S/4FH.Pb/h4*1H;/p-4 |

InChI Key |

KKUOLSVLJAIIPH-UHFFFAOYSA-J |

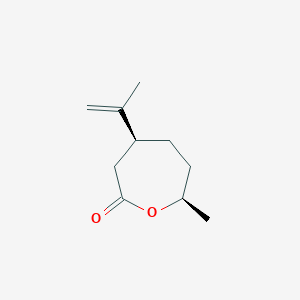

SMILES |

F[Pb](F)(F)F |

Canonical SMILES |

[F-].[F-].[F-].[F-].[Pb] |

Key on ui other cas no. |

7783-59-7 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid](/img/structure/B1208550.png)